
2-(Acetylamino)-2-deoxy-talose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Acetylamino)-2-deoxy-talose is a derivative of talose, a rare aldohexose sugar This compound is characterized by the presence of an acetylamino group at the second carbon and the absence of a hydroxyl group at the same position, replaced by an amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetylamino)-2-deoxy-talose typically involves the acetylation of 2-amino-2-deoxy-talose. This can be achieved through the reaction of 2-amino-2-deoxy-talose with acetic anhydride in the presence of a base such as pyridine. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as enzymatic synthesis or microbial fermentation. These methods are preferred for large-scale production due to their efficiency and cost-effectiveness. Enzymatic synthesis involves the use of specific enzymes that catalyze the acetylation process, while microbial fermentation utilizes genetically engineered microorganisms to produce the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Acetylamino)-2-deoxy-talose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The acetylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Substitution reactions often involve reagents like hydrochloric acid (HCl) or sulfuric acid (H2SO4) under controlled temperatures.
Major Products
The major products formed from these reactions include various derivatives such as acids, alcohols, and substituted amines, which can be further utilized in different chemical processes.
Wissenschaftliche Forschungsanwendungen
2-(Acetylamino)-2-deoxy-talose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoproteins.
Biology: The compound is studied for its role in cellular processes and as a potential biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating metabolic disorders and infections.
Industry: It is used in the production of biodegradable polymers and as a precursor for various chemical syntheses.
Wirkmechanismus
The mechanism of action of 2-(Acetylamino)-2-deoxy-talose involves its interaction with specific enzymes and receptors in biological systems. The acetylamino group plays a crucial role in binding to these molecular targets, influencing various biochemical pathways. For instance, it may inhibit or activate certain enzymes, thereby modulating metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Acetylamino)-2-deoxy-glucose
- 2-(Acetylamino)-2-deoxy-galactose
- 2-(Acetylamino)-2-deoxy-mannose
Uniqueness
2-(Acetylamino)-2-deoxy-talose is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.
Eigenschaften
Molekularformel |
C8H15NO6 |
|---|---|
Molekulargewicht |
221.21 g/mol |
IUPAC-Name |
N-[(2S,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6-,7-,8+/m1/s1 |
InChI-Schlüssel |
MBLBDJOUHNCFQT-XUTVFYLZSA-N |
Isomerische SMILES |
CC(=O)N[C@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O |
Kanonische SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-amino-1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one](/img/structure/B13965695.png)
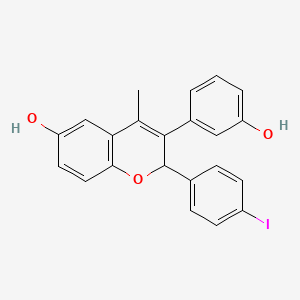
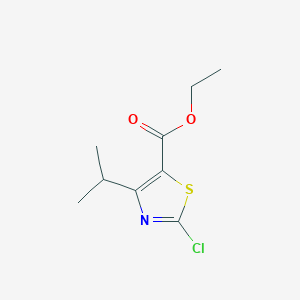
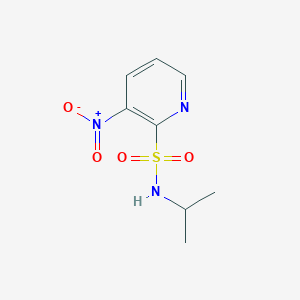


![2,4,6,8,9,10-Hexathiatricyclo[3.3.1.1(3,7)]decane, 1-ethyl-](/img/structure/B13965730.png)
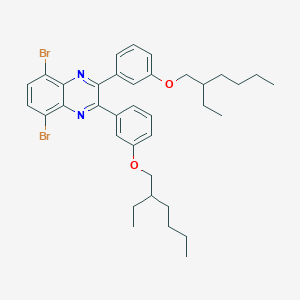

![Spiro[2.2]pentane-1-carbohydrazide](/img/structure/B13965748.png)
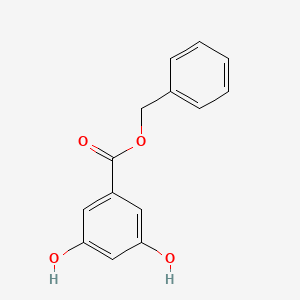
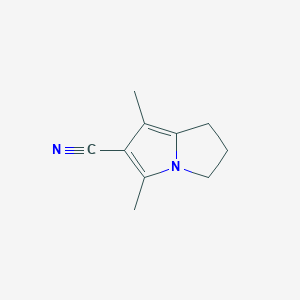
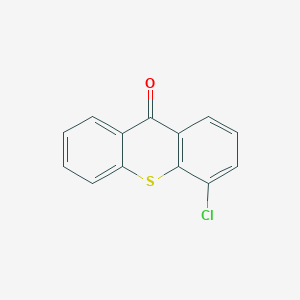
![N-[4-[(pyridine-4-carbonylamino)sulfamoyl]phenyl]acetamide](/img/structure/B13965776.png)
